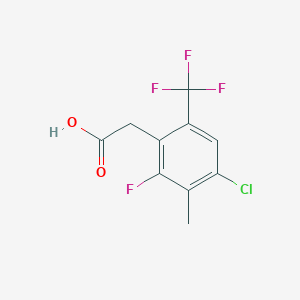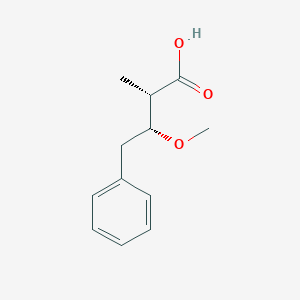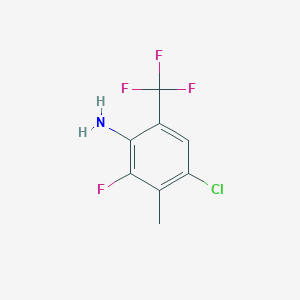
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline is a chemical compound that belongs to the class of anilines. Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group . This compound has a complex structure with multiple substituents on the benzene ring, including a chlorine atom, a fluorine atom, a methyl group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves multiple steps. For instance, 2-Methyl-3-(trifluoromethyl)aniline can be synthesized from 2-chloro-3-trifluoromethyl aniline, which is then reacted with sulfonyl chloride to convert the methylthio into chloromethyl . Another synthesis method involves the reaction of 2-chloro-3-trifluoromethyl aniline with metal powdered iron and anhydrous aluminum chloride, followed by the addition of concentrated sulfuric acid-dried chlorine .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with various substituents. The linear formula for this compound is ClC6H3(CF3)NH2 . The molecular weight is 195.57 . The compound has a density of 1.386 g/mL at 25 °C (lit.) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.507 (lit.) . The boiling point is 66-67 °C/3 mmHg (lit.) . The compound is stored at 2-8°C .科学的研究の応用
Vibrational Analysis and Material Applications
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research is significant in the field of Non-Linear Optical (NLO) materials, providing insights into the effects of electron-donating and withdrawing on aniline structures and the impact of substituent positions on vibrational spectra. Theoretical density functional theory computations have further enhanced the understanding of hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, indicating potential applications in NLO materials (Revathi et al., 2017).
Synthesis and Pharmaceutical Intermediates
This chemical compound is also utilized in the synthesis of various derivatives for pharmaceutical applications. For instance, it serves as an intermediate in the synthesis of Isatin derivatives and Fluorinated Heterocyclic Compounds, which have been explored for their antimicrobial and anti-inflammatory properties (Zhenmin, 2008); (Binoy et al., 2021).
Spectroscopic Properties and Structural Analysis
The structural and spectroscopic properties of this compound and related compounds have been a subject of interest, particularly using quantum calculation methods. Density functional theory approach has been applied to study IR, UV-Visible spectrophotometry, Raman spectroscopy, and NMR, providing valuable data for understanding complex aniline molecules and predicting their properties (Aziz et al., 2018).
Non-linear Optical Behavior
Research has also been conducted on the non-linear optical behavior of related aniline compounds, particularly focusing on the first-order hyperpolarizability and HOMO-LUMO studies. These studies, conducted through density functional theory calculations, reveal the potential microscopic non-linear optical behavior of these compounds, which could be significant for optical device applications (Arivazhagan et al., 2012).
Hydrogen Bonding and Interaction Studies
The interaction between groups in ortho-substituted anilines, including those similar to this compound, has been studied for understanding hydrogen bonding in organic compounds. These studies provide insights into the effects of various substituents on the NH2 group in anilines and contribute to the broader understanding of molecular interactions in organic chemistry (Hambly & O'Grady, 1962).
Safety and Hazards
This compound is classified as a warning hazard according to GHS07, GHS08 . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
特性
IUPAC Name |
4-chloro-2-fluoro-3-methyl-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4N/c1-3-5(9)2-4(8(11,12)13)7(14)6(3)10/h2H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNOEXOBLDSCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
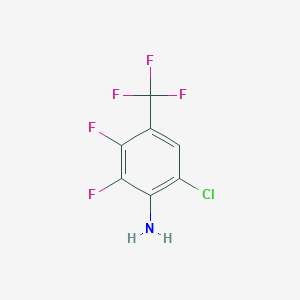
![(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone](/img/structure/B6355799.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B6355811.png)

![3-Amino-7-chloro-[1,4]-benzothiazine](/img/structure/B6355826.png)
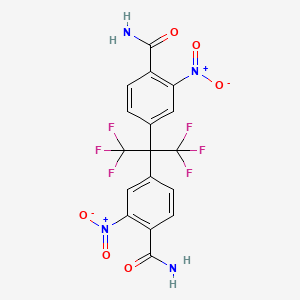
![2,6-dibromothieno[3,2-f][1]benzothiole](/img/structure/B6355836.png)

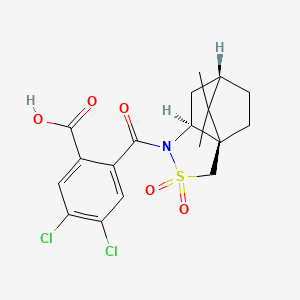
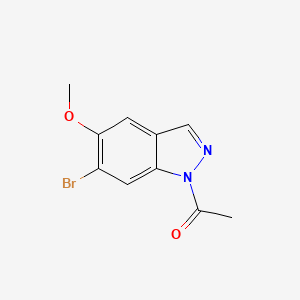
![tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)
